

Synthesis of 2-Benzylxy-4-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylxy-4-fluorophenylboronic acid

Cat. No.: B1273113

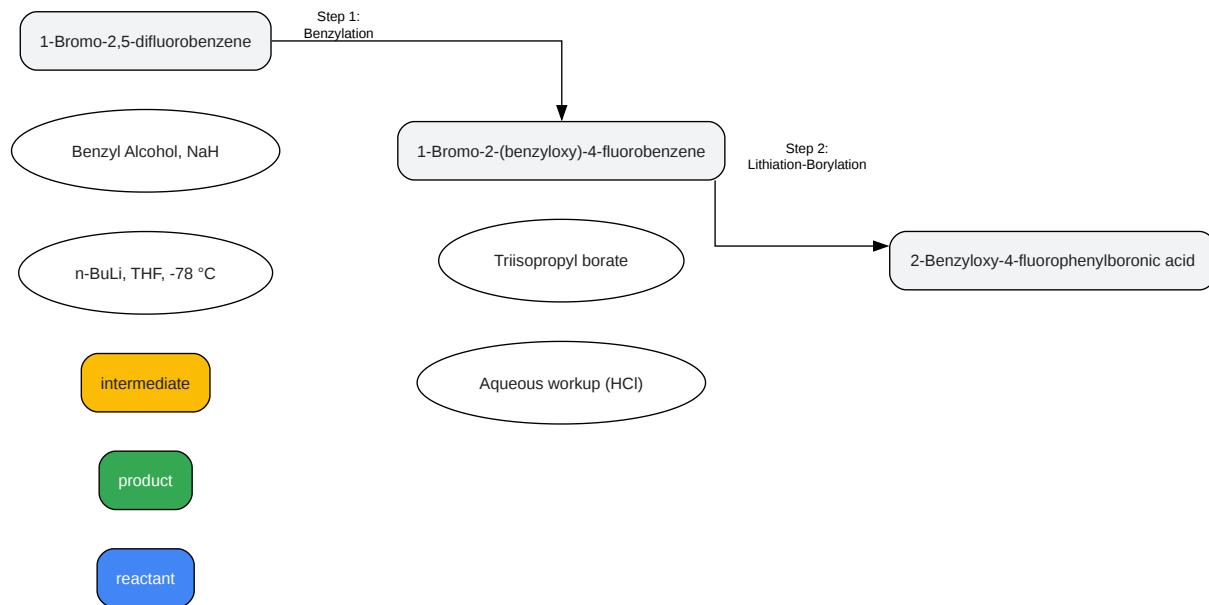
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Benzylxy-4-fluorophenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. This document details the chemical properties, a plausible synthetic route, and a detailed experimental protocol.

Compound Profile

2-Benzylxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.^[1] It is a versatile bifunctional molecule featuring a benzylxy group and a fluorine atom, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^[1] Its application is prominent in the synthesis of complex organic molecules and as an intermediate in the development of pharmaceutical compounds.
^[1]


Table 1: Chemical and Physical Properties of **2-Benzylxy-4-fluorophenylboronic Acid**

Property	Value	Reference
CAS Number	848779-87-3	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	[1] [2]
Molecular Weight	246.04 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	116 °C	[1]
Purity	≥98%	[2]
Storage	Store at 2-8 °C	[1]

Synthetic Pathway

The synthesis of **2-Benzyl-4-fluorophenylboronic acid** is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of substituted phenylboronic acids, a highly plausible and efficient route involves a three-step process starting from commercially available 1-bromo-2,5-difluorobenzene. The key transformation is a directed ortho-lithiation followed by borylation.

The overall synthetic workflow is depicted below:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Benzyl-4-fluorophenylboronic acid**.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of **2-Benzyl-4-fluorophenylboronic acid**. This protocol is constructed based on analogous, well-established synthetic transformations for similar molecules.

Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-4-fluorobenzene

This initial step involves the nucleophilic aromatic substitution of a fluorine atom with a benzyloxy group.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-Bromo-2,5-difluorobenzene	192.99	10.0 g	51.8 mmol
Benzyl alcohol	108.14	6.2 g (5.9 mL)	57.3 mmol
Sodium hydride (60% in mineral oil)	40.00	2.5 g	62.5 mmol
Anhydrous N,N-Dimethylformamide (DMF)	-	100 mL	-

Procedure:

- To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of benzyl alcohol (6.2 g, 57.3 mmol) in anhydrous DMF (20 mL) is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
- A solution of 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) in anhydrous DMF (30 mL) is then added dropwise to the reaction mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- The reaction is quenched by the slow addition of water (100 mL) at 0 °C.

- The aqueous layer is extracted with diethyl ether (3 x 75 mL).
- The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(benzyloxy)-4-fluorobenzene as a colorless oil.

Step 2: Synthesis of 2-Benzylxy-4-fluorophenylboronic acid

This final step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-Bromo-2-(benzyloxy)-4-fluorobenzene	283.13	10.0 g	35.3 mmol
n-Butyllithium (2.5 M in hexanes)	64.06	15.5 mL	38.8 mmol
Triisopropyl borate	188.08	9.9 g (12.2 mL)	52.6 mmol
Anhydrous Tetrahydrofuran (THF)	-	150 mL	-
2 M Hydrochloric acid	-	As needed	-

Procedure:

- A solution of 1-bromo-2-(benzyloxy)-4-fluorobenzene (10.0 g, 35.3 mmol) in anhydrous THF (100 mL) is cooled to -78 °C under an inert atmosphere.

- n-Butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
- Triisopropyl borate (9.9 g, 52.6 mmol) is then added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2.
- The mixture is stirred vigorously for 1 hour at room temperature.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude solid is triturated with a mixture of hexane and diethyl ether to afford **2-Benzyl-4-fluorophenylboronic acid** as a white to off-white solid.

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

- Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with extreme care under an inert atmosphere.
- n-Butyllithium is a pyrophoric liquid and should be handled with caution under an inert atmosphere.
- Anhydrous solvents are required for these reactions to proceed efficiently and safely.

Conclusion

The synthesis of **2-Benzylxy-4-fluorophenylboronic acid** can be achieved through a reliable and scalable two-step sequence from a commercially available starting material. The described protocol, based on established chemical principles, provides a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are essential for a successful outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemuniverse.com [chemuniverse.com]
- To cite this document: BenchChem. [Synthesis of 2-Benzylxy-4-fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273113#synthesis-of-2-benzylxy-4-fluorophenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com